molecular formula C17H18ClNO4S B7682892 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylbenzenesulfonamide

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylbenzenesulfonamide

Cat. No. B7682892
M. Wt: 367.8 g/mol
InChI Key: YTQJSEVMNRQDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylbenzenesulfonamide is a chemical compound that is widely used in scientific research applications. It is a sulfonamide derivative that has been found to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as matrix metalloproteinases and histone deacetylases. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit angiogenesis. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylbenzenesulfonamide in lab experiments is its wide range of biological activities. It can be used as a tool compound in the study of various biological processes. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several future directions for the study of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylbenzenesulfonamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to study its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, its potential use as a starting material in the synthesis of other biologically active compounds could also be explored.

Synthesis Methods

The synthesis of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylbenzenesulfonamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine with chloroacetyl chloride and N-ethylbenzenesulfonamide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.

Scientific Research Applications

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylbenzenesulfonamide has been found to have a wide range of biological activities. It has been used as a tool compound in the study of various biological processes such as apoptosis, angiogenesis, and inflammation. It has also been used as a starting material in the synthesis of other biologically active compounds.

properties

IUPAC Name

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-2-19(24(20,21)15-5-3-4-14(18)11-15)12-13-6-7-16-17(10-13)23-9-8-22-16/h3-7,10-11H,2,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQJSEVMNRQDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylbenzenesulfonamide

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